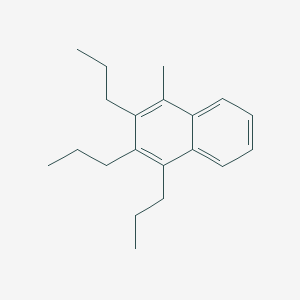
1-Methyl-2,3,4-tripropylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3,4-tripropylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by a naphthalene core substituted with one methyl group and three propyl groups at positions 1, 2, 3, and 4, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4-tripropylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3,4-tripropylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1-Methyl-2,3,4-tripropylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3,4-tripropylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways.
Comparison with Similar Compounds
1-Methyl-2,3,4-triethylbenzene: Similar structure but with ethyl groups instead of propyl groups.
1-Methyl-2,3,4-trimethylnaphthalene: Similar structure but with methyl groups instead of propyl groups.
Uniqueness: 1-Methyl-2,3,4-tripropylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of propyl groups affects its reactivity and interactions compared to its methyl and ethyl analogs.
Properties
CAS No. |
61205-42-3 |
|---|---|
Molecular Formula |
C20H28 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-methyl-2,3,4-tripropylnaphthalene |
InChI |
InChI=1S/C20H28/c1-5-10-16-15(4)17-13-8-9-14-20(17)19(12-7-3)18(16)11-6-2/h8-9,13-14H,5-7,10-12H2,1-4H3 |
InChI Key |
OYYIIZCDVBRAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2C(=C1CCC)CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


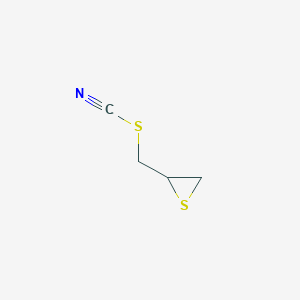
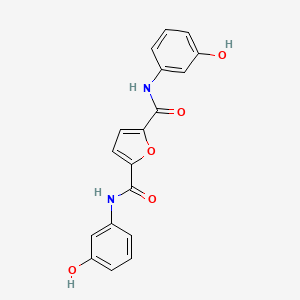
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)

![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
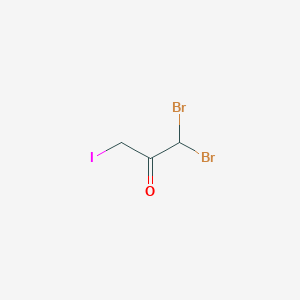
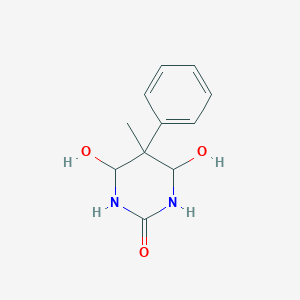
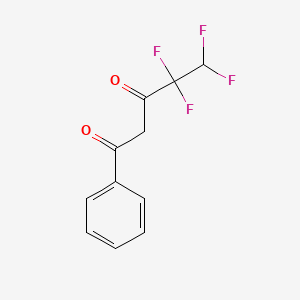

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
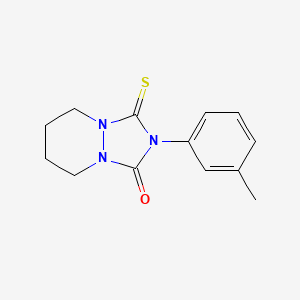
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
